(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate

Catalog No.
S13971602
CAS No.
M.F
C13H18ClNO4
M. Wt
287.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-b...

Product Name

(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate

IUPAC Name

[(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethyl] carbamate

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

InChI

InChI=1S/C13H18ClNO4/c1-13(2,17-3)19-11(8-18-12(15)16)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3,(H2,15,16)/t11-/m1/s1

InChI Key

IYOQJZBABNPCNT-LLVKDONJSA-N

Canonical SMILES

CC(C)(OC)OC(COC(=O)N)C1=CC=CC=C1Cl

Isomeric SMILES

CC(C)(OC)O[C@H](COC(=O)N)C1=CC=CC=C1Cl

The compound (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate is a synthetic organic molecule that features a chloro-substituted benzene ring, a methoxy group, and a carbamate functional group. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique molecular configuration.

  • Nucleophilic substitution: The chloro group can undergo nucleophilic substitution reactions, making it susceptible to nucleophiles such as amines or alcohols.
  • Carbamate hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding amine and carbon dioxide.
  • Esterification: The methoxy group may participate in esterification reactions, potentially forming esters with various carboxylic acids.

These reactions highlight the compound's versatility and potential for further chemical modifications.

The synthesis of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate can be achieved through several methods:

  • Chlorination of Benzene Derivatives: Starting from a suitable benzene derivative, chlorination can introduce the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation: The introduction of the methoxy group can be accomplished via methylation reactions using methyl iodide and a base such as potassium carbonate.
  • Formation of Carbamate: The final step involves reacting the hydroxyl group with an isocyanate to form the carbamate linkage, which can be done under mild conditions.

These synthetic routes allow for the efficient production of the compound while providing opportunities for further derivatization.

The unique structure of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate lends itself to various applications:

  • Pharmaceuticals: Its potential antimicrobial and anticancer activities make it a candidate for drug development.
  • Agricultural Chemicals: Similar compounds are often explored as pesticides or herbicides due to their biological activity.
  • Research Reagents: It may serve as a useful reagent in organic synthesis and medicinal chemistry research.

Interaction studies involving (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action in biological systems.
  • Enzyme Inhibition: Assessing its ability to inhibit enzymes relevant to disease pathways could highlight its therapeutic potential.
  • Cellular Uptake: Studies on how effectively this compound is taken up by cells would be crucial for evaluating its efficacy as a drug candidate.

Several compounds share structural similarities with (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloroethyl carbamateChloroethyl group, carbamateUsed as an intermediate in pesticide synthesis
Methoxyphenyl carbamateMethoxy group, phenyl ring, carbamateExhibits neuroprotective effects
Chloroaniline derivativeChloro group, aniline structureKnown for antimicrobial activity

The uniqueness of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)-benzeneethanol 1-Carbamate lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities not present in these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.0924357 g/mol

Monoisotopic Mass

287.0924357 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types